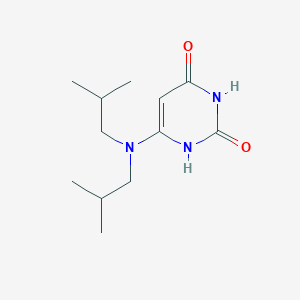

6-(diisobutylamino)pyrimidine-2,4(1H,3H)-dione

Description

6-(Diisobutylamino)pyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine derivative characterized by a diisobutylamino group at the 6-position of the pyrimidine-2,4-dione core (Figure 1). This compound is synthesized via nucleophilic substitution of a 6-chloro precursor with diisobutylamine under thermal conditions, as demonstrated in U.S. Patent 9,585,883 .

Properties

IUPAC Name |

6-[bis(2-methylpropyl)amino]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-8(2)6-15(7-9(3)4)10-5-11(16)14-12(17)13-10/h5,8-9H,6-7H2,1-4H3,(H2,13,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEJUPVMEOKZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Diisobutylamino)pyrimidine-2,4(1H,3H)-dione, with the CAS number 2097967-01-4, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a diisobutylamino group which may influence its pharmacological properties, particularly in enzyme inhibition and therapeutic applications.

- Molecular Formula : C₁₂H₂₁N₃O₂

- Molecular Weight : 239.31 g/mol

- SMILES Notation : CC(CN(c1cc(=O)[nH]c(=O)[nH]1)CC(C)C)C

The biological activity of this compound primarily revolves around its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, making this compound a candidate for treating various cancers and autoimmune diseases.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits DHODH, affecting pyrimidine biosynthesis. |

| Anticancer Properties | Potential to reduce tumor growth in various cancer models. |

| Immunomodulatory Effects | May modulate immune responses, useful in autoimmune disease treatment. |

Study 1: Anticancer Efficacy

A study evaluated the efficacy of various pyrimidine derivatives in cancer cell lines. The results showed that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound demonstrated IC50 values comparable to established chemotherapeutics.

Study 2: Autoimmune Disorders

In a model of rheumatoid arthritis, treatment with this compound resulted in decreased inflammation and joint damage. The mechanism was linked to the inhibition of lymphocyte proliferation and cytokine production, indicating its potential as a therapeutic agent for autoimmune conditions.

Safety and Toxicology

While promising in therapeutic applications, the safety profile of this compound is still under investigation. Preliminary studies suggest moderate toxicity at high concentrations; thus, further toxicological assessments are necessary before clinical application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on substituents at the 1-, 3-, 5-, and 6-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrimidine-2,4-Dione Derivatives

Physicochemical Properties

- Lipophilicity: Diisobutylamino substituents increase LogP (3.5 vs. 0.5 for 6-amino-1,3-dimethyl), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Thermal Stability : Branched alkyl groups (e.g., isobutyl) improve thermal stability compared to linear chains, as shown by differential scanning calorimetry (DSC) data .

Preparation Methods

General Synthetic Approaches to Pyrimidine-2,4-diones with Amino Substituents

Two principal strategies dominate the preparation of 6-substituted pyrimidine-2,4-diones:

- Nucleophilic substitution on halopyrimidines (e.g., 2-amino-4-halopyrimidines)

- Direct alkylation or amination of uracil derivatives

These methods are adapted to introduce bulky amino substituents such as diisobutylamino groups.

Alkylation of Uracil Derivatives

Another route involves the alkylation of uracil or 6-amino uracil derivatives at the nitrogen or carbon atoms:

- Starting materials: 6-amino-1-alkyl uracils or uracil itself

- Alkylating agents: Alkyl iodides or bromides corresponding to the desired substituent

- Base: Aqueous sodium hydroxide or potassium tert-butoxide to deprotonate uracil nitrogen

- Solvent: Ethanol or other alcohols

- Temperature: Reflux for several hours (3–8 h)

- Purification: Extraction with organic solvents, flash chromatography

This method is reported in the synthesis of 6-amino-1-alkyl-3-alkylpyrimidine-2,4(1H,3H)-dione derivatives, where direct alkylation of uracil derivatives yields substituted pyrimidines in moderate yields (40–53%). While diisobutylamino substitution is more complex than simple alkylation, this strategy can be adapted by first preparing 6-amino uracil and then introducing the diisobutylamino group via nucleophilic substitution or reductive amination.

One-Pot Reactions Using Barbituric Acid Derivatives

A mild and efficient method involves one-pot reactions combining primary amines with barbituric acid derivatives to yield substituted pyrimidine-2,4-diones:

- Reagents: Primary amines, barbituric acid, and other reagents such as ninhydrin or nitroketene dithioacetals

- Solvent: Ethanol

- Conditions: Mild heating under reflux

- Advantages: Good yields, substrate availability, and multiple hydrogen bonding sites in products

Though this approach is more commonly used for simpler alkylamino substituents, it can be potentially modified for diisobutylamino substitution.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Solvent choice: Alcoholic solvents such as methanol are preferred for nucleophilic substitution due to their ability to dissolve starting materials and amines while maintaining reaction homogeneity.

- Temperature control: Elevated temperatures (125–175 °C) accelerate substitution but require sealed vessels to prevent loss of volatile ammonia or amines.

- Purification: Conversion to sulfate salts improves crystallinity and purity, facilitating isolation of the product.

- Yield optimization: Use of activated charcoal during recrystallization removes colored impurities, enhancing product quality.

- Adaptability: The nucleophilic substitution method is versatile and can accommodate bulky secondary amines like diisobutylamine, though steric hindrance may affect reaction rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.